molecular formula C17H11ClF3N3O4S B3042965 2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate CAS No. 680580-06-7

2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

Cat. No.: B3042965
CAS No.: 680580-06-7
M. Wt: 445.8 g/mol
InChI Key: HUAMRYMBOVFDED-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate is a useful research compound. Its molecular formula is C17H11ClF3N3O4S and its molecular weight is 445.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O4S/c18-11-3-1-9(2-4-11)5-6-22-15(25)16-23(26)12-7-10(17(19,20)21)8-13(24(27)28)14(12)29-16/h1-4,7-8H,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAMRYMBOVFDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=[N+](C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 0.3 g (0.89 mmol) of ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate-3-oxide (the synthesis of which is described in Wagner et al., Chem. Ber., 1973, 106, 640-654 compound 4e and Bayer patent DE 2013434, example 7), in 9 ml of methanol is heated with stirring until solubilization, and then cooled to 25° C. 0.157 g (1.01 mmol) of 2-(4-chlorophenyl)ethanamine is added slowly to the solution obtained. The homogeneous reaction mixture is stirred at AT overnight. It is then concentrated under reduced pressure and the residue obtained is purified by silica column chromatography (solvent: cyclohexane/-dichloromethane from 60/40 to 0/100). 0.240 g of expected compound is obtained.
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 4e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.157 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

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